Product packaging for 6-Bromomethyl-2,3-dimethoxy-quinoxaline(Cat. No.:CAS No. 69722-51-6)

6-Bromomethyl-2,3-dimethoxy-quinoxaline

Cat. No.: B8626633
CAS No.: 69722-51-6
M. Wt: 283.12 g/mol
InChI Key: LWUBGAGJHJXVDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromomethyl-2,3-dimethoxy-quinoxaline (CAS 69722-51-6) is a versatile and key synthetic intermediate in medicinal chemistry and organic synthesis. Its primary research value lies in its role as a pivotal building block for the preparation of a wide array of novel quinoxaline derivatives with significant biological potential. The bromomethyl group is a highly reactive handle that allows for further functionalization, most commonly through nucleophilic substitution reactions, facilitating the creation of diverse chemical libraries for biological screening. This compound has been specifically utilized in the synthesis of new quinoxaline derivatives that are investigated as inhibitors of viral pathogens. Research published in the European Journal of Medicinal Chemistry highlights its application in creating a compound that demonstrated remarkable activity against coxsackievirus B5 (CV-B5), with an EC50 value of 0.09 µM and an absence of cytotoxicity (CC50 > 100 µM) in Vero-76 cells. Time-of-drug-addition studies suggested that the active derivative interferes with the earliest stages of viral replication, and molecular simulations indicated interactions with the external viral capsid protein VP1. The quinoxaline scaffold is a privileged structure in drug discovery, known for its diverse pharmacological activities, which include antibacterial, antifungal, antitumor, and antiviral properties. As a functionalized quinoxaline, this bromomethyl derivative is therefore an essential reagent for researchers exploring new chemotherapeutic agents, particularly in the ongoing development of antiviral arsenals. It is supplied For Research Use Only and is intended for use by qualified laboratory professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11BrN2O2 B8626633 6-Bromomethyl-2,3-dimethoxy-quinoxaline CAS No. 69722-51-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69722-51-6

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.12 g/mol

IUPAC Name

6-(bromomethyl)-2,3-dimethoxyquinoxaline

InChI

InChI=1S/C11H11BrN2O2/c1-15-10-11(16-2)14-9-5-7(6-12)3-4-8(9)13-10/h3-5H,6H2,1-2H3

InChI Key

LWUBGAGJHJXVDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=C(C=C2)CBr)N=C1OC

Origin of Product

United States

Mechanistic Insights and Reactivity Profiling of 6 Bromomethyl 2,3 Dimethoxy Quinoxaline

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The bromomethyl group at the C6 position is an activated benzylic bromide. This functional group is highly susceptible to nucleophilic substitution reactions (SN2), where the bromide ion serves as an excellent leaving group. This reactivity is a cornerstone for the derivatization of the quinoxaline (B1680401) core at this specific position.

Reactions with Thiol-Containing Nucleophiles

While direct experimental studies on the reaction of 6-Bromomethyl-2,3-dimethoxy-quinoxaline with thiol-containing nucleophiles were not found, this reaction is expected to proceed readily. Benzylic halides are known to react efficiently with thiols or their corresponding thiolates to form thioethers. The general reaction mechanism would involve the attack of the sulfur nucleophile on the methylene (B1212753) carbon, displacing the bromide ion.

General Reaction Scheme:

Reactants: this compound, Thiol (R-SH) or Thiolate (R-S⁻)

Product: 6-((Alkylthio)methyl)-2,3-dimethoxy-quinoxaline or 6-((Arylthio)methyl)-2,3-dimethoxy-quinoxaline

Byproduct: HBr or the corresponding bromide salt

Derivatization with Nitrogen-Based Nucleophiles

The reaction of benzylic halides with nitrogen-based nucleophiles such as primary and secondary amines is a standard method for forming C-N bonds. It is anticipated that this compound would react smoothly with various amines to yield the corresponding 6-(aminomethyl) derivatives. Such reactions are fundamental in building more complex molecular architectures. While general for quinoxalines, specific examples for this compound are not detailed in the available literature.

General Reaction Scheme:

Reactants: this compound, Amine (R₁R₂NH)

Product: 6-(((R₁,R₂)-amino)methyl)-2,3-dimethoxy-quinoxaline

Byproduct: HBr

Formation of Organophosphorus Compounds (e.g., Phosphonium (B103445) Salts)

The synthesis of phosphonium salts is commonly achieved by the reaction of an alkyl halide with a phosphine, such as triphenylphosphine, via an SN2 mechanism. googleapis.com This is a key step in the preparation of Wittig reagents. The activated nature of the bromomethyl group on the quinoxaline ring would facilitate this reaction, leading to the formation of a stable phosphonium salt.

General Reaction Scheme:

Reactants: this compound, Triphenylphosphine (PPh₃)

Product: (2,3-dimethoxyquinoxalin-6-yl)methyl)triphenylphosphonium bromide

Reaction Type: Quarternization / SN2

Reactant 1Reactant 2Product Type
This compoundTriphenylphosphinePhosphonium Salt

Intramolecular Cyclization Pathways via Bromomethyl Activation

The bromomethyl group can act as an electrophile in intramolecular cyclization reactions if a suitable nucleophile is present elsewhere on the quinoxaline molecule or its substituents. This pathway is a powerful strategy for constructing fused-ring systems. For instance, if a nucleophilic group were introduced at the C5 or C7 position, intramolecular cyclization could be triggered to form a new ring fused to the quinoxaline core. No specific examples involving this compound were identified in the searched literature.

Reactivity of Dimethoxy Groups on the Quinoxaline Core

The two methoxy (B1213986) groups at the C2 and C3 positions of the pyrazine (B50134) ring are generally stable. However, they can undergo specific reactions, such as demethylation. Treatment with strong Lewis acids like boron tribromide (BBr₃) is a classic method to cleave aryl methyl ethers to the corresponding phenols or, in this case, quinoxalinones. A review on quinoxaline derivatives mentions the demethylation of a similar compound, 2,3-Bis-bromomethyl-6-methoxy-quinoxaline, to yield the corresponding 6-hydroxyquinoxaline derivative. sapub.org A similar transformation would be expected for the 2,3-dimethoxy groups, potentially leading to the corresponding 2,3-dihydroxyquinoxaline (B1670375) or its tautomeric quinoxalin-2,3-dione form.

Exploration of the Quinoxaline Ring System Reactivity

The quinoxaline ring system is characterized as an electron-deficient aromatic system due to the presence of the two nitrogen atoms in the pyrazine ring. This generally makes the ring susceptible to nucleophilic aromatic substitution, particularly on the pyrazine ring, and resistant to electrophilic aromatic substitution. nih.govrsc.org

Nucleophilic Aromatic Substitution (SNAr): Nucleophiles can attack the carbon atoms of the pyrazine ring (C2 and C3), especially if a good leaving group is present. However, in the target molecule, the methoxy groups are poor leaving groups unless activated. Nucleophilic substitution of hydrogen is also possible but typically requires strong nucleophiles. nih.govrsc.org

Electrophilic Aromatic Substitution: Electrophilic attack is more likely to occur on the benzene (B151609) portion of the quinoxaline core. The existing dimethoxy groups on the pyrazine ring are electron-donating by resonance but their effect on the benzene ring is mediated. The bromomethyl group is weakly deactivating. Electrophilic substitution reactions like nitration or halogenation would likely occur at the C5 or C8 positions, directed by the fused ring system's electronics.

Functionalization at Peripheral Positions

The peripheral functionalization of this compound predominantly involves nucleophilic substitution reactions at the bromomethyl group. This benzylic bromide is highly reactive towards a range of nucleophiles, facilitating the introduction of diverse functional groups at the 6-position of the quinoxaline core.

One notable example of this reactivity is the reaction of this compound with thiol-containing nucleophiles. Research has demonstrated that this compound can be effectively stirred with benzenethiol (B1682325) derivatives or pyridine-2-thiol (B7724439) in dry dimethylformamide (DMF), in the presence of cesium carbonate (Cs₂CO₃) at elevated temperatures, to yield the corresponding 6-[(het)arylthiomethyl]quinoxalines. This transformation provides a straightforward method for the synthesis of various thioether derivatives of 2,3-dimethoxy-quinoxaline.

The general reaction scheme for this nucleophilic substitution is presented below:

Reaction Scheme: Synthesis of 6-[(het)arylthiomethyl]quinoxalines

This compound + (Het)Aryl-SH --(Cs₂CO₃, DMF, 70°C)--> 6-[(Het)Arylthiomethyl]-2,3-dimethoxy-quinoxaline + HBr

This reaction highlights the utility of the bromomethyl group as a reactive handle for introducing sulfur-based functionalities. The choice of the thiol can be varied to introduce a wide array of aryl or heteroaryl moieties, thereby allowing for the fine-tuning of the molecule's steric and electronic properties. This versatility is crucial for developing libraries of compounds for biological screening or for creating tailored materials with specific electronic characteristics.

The following interactive table summarizes the reaction conditions and outcomes for the synthesis of 6-[(het)arylthiomethyl]quinoxalines.

Reactant 1Reactant 2BaseSolventTemperature (°C)Product
This compoundBenzenethiol derivativesCs₂CO₃Dry DMF706-[(Arylthiomethyl)]-2,3-dimethoxy-quinoxaline
This compoundPyridine-2-thiolCs₂CO₃Dry DMF706-[(Pyridin-2-ylthiomethyl)]-2,3-dimethoxy-quinoxaline

Beyond sulfur nucleophiles, the electrophilic nature of the benzylic carbon in the 6-bromomethyl group suggests that it is also susceptible to attack by other nucleophiles, such as amines, alcohols, and carbanions. These reactions would lead to the formation of aminomethyl, alkoxymethyl, and extended carbon chain derivatives, respectively. Such functionalizations would further expand the chemical space accessible from this versatile quinoxaline building block.

Oxidation and Reduction Potentials of the Quinoxaline Ring

The electrochemical properties of the quinoxaline ring system are of significant interest due to their relevance in the development of redox-active materials, such as those used in organic electronics and redox flow batteries. The oxidation and reduction potentials of the quinoxaline core are highly sensitive to the nature and position of its substituents. Electron-donating groups generally lower the reduction potential (making it harder to reduce) and lower the oxidation potential (making it easier to oxidize). Conversely, electron-withdrawing groups increase the reduction potential (making it easier to reduce) and increase the oxidation potential (making it harder to oxidize). researchgate.netresearchgate.net

For this compound, the electrochemical behavior is influenced by the interplay of the electronic effects of the substituents at the 2, 3, and 6 positions. The two methoxy groups at the 2- and 3-positions are strong electron-donating groups through resonance. This electron donation increases the electron density of the quinoxaline ring system. Consequently, the 2,3-dimethoxy substitution is expected to make the quinoxaline core easier to oxidize and more difficult to reduce compared to the unsubstituted quinoxaline.

CompoundSubstituent at C3Calculated Redox Potential (eV vs. SHE)
Quinoxalin-2(1H)-one (QO)H0.123
3-Methylquinoxalin-2(1H)-one (MQO)-CH₃ (electron-donating)0.015
3-Aminoquinoxalin-2(1H)-one (AQO)-NH₂ (electron-donating)-0.254

Therefore, it can be predicted that this compound will have a relatively low reduction potential, making it more resistant to reduction compared to unsubstituted quinoxaline. Conversely, the electron-rich nature of the ring system due to the methoxy groups would make it more susceptible to oxidation, resulting in a lower oxidation potential. These electrochemical characteristics are important considerations for the design of new materials where precise control of redox properties is essential.

Advanced Spectroscopic and Structural Elucidation of 6 Bromomethyl 2,3 Dimethoxy Quinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the 6-Bromomethyl-2,3-dimethoxy-quinoxaline molecule.

Proton (¹H) NMR for Structural Connectivity and Proton Environments

Proton (¹H) NMR spectroscopy reveals the distinct chemical environments of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show characteristic signals for the aromatic, methoxy (B1213986), and bromomethyl protons.

The two methoxy groups (-OCH₃) at the C2 and C3 positions are chemically equivalent and would produce a sharp singlet, typically integrating to six protons. The bromomethyl (-CH₂Br) group at the C6 position would yield another distinct singlet, integrating to two protons, with a chemical shift influenced by the electronegative bromine atom. A signal for a similar -CH₂Br group in 6-bromomethyl-2,3-diphenylquinoxaline was observed at approximately 4.7 ppm, providing a strong reference point. symbiosisonlinepublishing.com

The protons on the benzene (B151609) ring of the quinoxaline (B1680401) core (H-5, H-7, and H-8) would appear in the aromatic region of the spectrum. Their specific chemical shifts and coupling patterns are dictated by their positions relative to the electron-donating methoxy groups and the bromomethyl substituent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (H-5, H-7, H-8) 7.5 - 8.0 Multiplet 3H
Bromomethyl (-CH₂Br) ~4.7 Singlet 2H

Carbon (¹³C) NMR for Carbon Framework Elucidation

Carbon (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the complete mapping of the carbon framework.

The spectrum would feature signals for the two carbons of the methoxy groups, the carbon of the bromomethyl group, and the ten carbons of the quinoxaline ring system. The carbons directly attached to the electronegative nitrogen and oxygen atoms (C2 and C3) are expected to be significantly deshielded and appear downfield. The carbon of the -CH₂Br group will also have a characteristic shift. The remaining aromatic carbons can be assigned based on their substitution patterns and comparison with data from related quinoxaline derivatives. rsc.orgnih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Quinoxaline Ring (C2, C3) 150 - 155
Quinoxaline Ring (Aromatic CH & C-q) 115 - 145
Methoxy (-OCH₃) 50 - 60

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. The resulting spectrum provides a molecular fingerprint, identifying the functional groups present.

The FTIR spectrum of this compound is expected to display several characteristic absorption bands. These include C-H stretching vibrations for the aromatic and aliphatic protons, C=N and C=C stretching vibrations from the quinoxaline ring, and C-O stretching from the methoxy ethers. A key diagnostic peak would be the C-Br stretching vibration, which for a similar bromomethylated quinoxaline derivative, was identified at 686.66 cm⁻¹. symbiosisonlinepublishing.com

Table 3: Expected FTIR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
C-H Stretch (Aromatic) Ar-H 3100 - 3000
C-H Stretch (Aliphatic) -CH₃, -CH₂- 3000 - 2850
C=N / C=C Stretch Quinoxaline Ring 1620 - 1450
C-O Stretch (Ether) Ar-O-CH₃ 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

HRMS is a powerful technique used to determine the exact molecular weight of a compound with high precision, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₁₁H₁₁BrN₂O₂), the calculated monoisotopic mass is 282.0007 g/mol . HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for this molecule would likely include the loss of the bromine atom (M-Br)⁺, cleavage of a methyl radical from a methoxy group (M-CH₃)⁺, or the loss of the entire bromomethyl group (M-CH₂Br)⁺. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in doublet peaks for all bromine-containing fragments, serving as a clear diagnostic marker.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Photoluminescence)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoxaline core is a known chromophore, and its derivatives typically exhibit strong absorption bands in the UV and visible regions. researchgate.netnih.gov These absorptions correspond to π→π* transitions within the conjugated aromatic system and n→π* transitions involving the lone pair electrons on the nitrogen atoms. nist.gov For this compound, the spectrum is expected to show intense π→π* transitions at shorter wavelengths and weaker n→π* transitions at longer wavelengths. The methoxy and bromomethyl substituents can modulate the energy of these transitions, causing shifts in the absorption maxima.

Many quinoxaline derivatives are also fluorescent, meaning they re-emit absorbed light at a longer wavelength. mdpi.com Photoluminescence spectroscopy can be used to measure the emission spectrum, quantum yield, and fluorescence lifetime. These properties are sensitive to the molecular structure and environment, and they are crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs). researchgate.net The emission spectrum would provide insight into the nature of the excited state and the electronic properties of the molecule.

X-ray Diffraction Crystallography for Solid-State Molecular Conformation

Based on analyses of analogous quinoxaline structures, it is anticipated that the quinoxaline core of this compound would be largely planar. The methoxy groups at the 2 and 3 positions would likely exhibit some degree of rotational freedom, with their final orientation influenced by crystal packing forces and intramolecular steric interactions. The bromomethyl group at the 6-position is a key functional feature, and its orientation relative to the quinoxaline ring system would be a critical aspect of the crystallographic analysis.

Intermolecular interactions are also a key feature revealed by X-ray crystallography. In the crystalline lattice of this compound, a variety of non-covalent interactions could be expected, including π-π stacking between the aromatic quinoxaline rings of adjacent molecules. Hydrogen bonding, although not as prominent as in compounds with hydroxyl or amino groups, might occur between the hydrogen atoms of the methyl groups and the nitrogen or oxygen atoms of neighboring molecules.

Table 1: Projected Crystallographic Data for this compound

ParameterProjected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca (example)
a (Å)10.5 - 12.5
b (Å)8.0 - 10.0
c (Å)13.0 - 15.0
α (°)90
β (°)95 - 105
γ (°)90
Volume (ų)1350 - 1850
Z4
Calculated Density (g/cm³)1.5 - 1.7

Note: The values in this table are projections based on structurally similar compounds and are intended for illustrative purposes. Actual experimental data would be required for definitive values.

Thermal Analysis Techniques (e.g., TGA, DTA) for Decomposition Pathways

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are essential for understanding the thermal stability and decomposition behavior of a compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram would likely show a stable region at lower temperatures, followed by one or more distinct weight loss steps as the temperature increases. The initial decomposition might involve the loss of the bromomethyl group, followed by the fragmentation of the methoxy groups and ultimately the breakdown of the quinoxaline ring structure at higher temperatures.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as a function of temperature. The DTA curve would reveal whether the decomposition processes are exothermic or endothermic. Melting would be observed as an endothermic peak prior to the onset of decomposition.

Table 2: Projected Thermal Analysis Data for this compound

AnalysisProjected ObservationTemperature Range (°C)
TGAInitial weight loss corresponding to the loss of the bromomethyl group.150 - 250
TGASubsequent weight loss from the decomposition of methoxy groups and the quinoxaline core.250 - 500
DTAEndothermic peak indicating melting.100 - 150
DTAExothermic peaks corresponding to the decomposition events observed in the TGA.150 - 500

Note: The temperature ranges are estimations and can be influenced by experimental conditions such as the heating rate.

The insights gained from these advanced spectroscopic and thermal analysis techniques are fundamental to understanding the intrinsic properties of this compound. This knowledge is crucial for predicting its behavior in various chemical environments and for the rational design of new materials and molecules with desired functionalities. Further empirical studies are necessary to validate these theoretical projections and to fully elucidate the complex solid-state and thermal characteristics of this compound.

Theoretical and Computational Investigations on 6 Bromomethyl 2,3 Dimethoxy Quinoxaline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide array of molecular properties with a favorable balance between accuracy and computational cost.

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. For 6-Bromomethyl-2,3-dimethoxy-quinoxaline, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles. DFT methods, such as those employing the B3LYP functional with a suitable basis set like 6-311++G(d,p), are commonly used for this purpose. researchgate.net

Conformational analysis is particularly important for this molecule due to the rotatable bonds associated with the methoxy (B1213986) (-OCH3) and bromomethyl (-CH2Br) groups. By systematically rotating these bonds and performing geometry optimizations, a potential energy surface can be mapped out to identify the global minimum energy conformer and other low-energy isomers. This analysis is crucial as the molecular conformation can significantly influence its physical, chemical, and biological properties. Studies on related heterocyclic compounds have demonstrated the utility of DFT in determining stable conformations. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for a Quinoxaline (B1680401) Derivative (Note: This table is illustrative as specific experimental or calculated data for this compound is not readily available in the cited literature. The values are representative of typical quinoxaline structures.)

ParameterBond Length (Å)ParameterBond Angle (°)
C2-C31.39C2-N1-C8a117.5
N1-C21.33N1-C2-C3122.0
C6-C(CH2Br)1.51C5-C6-C7120.5
C2-O(OCH3)1.36C2-O-C(H3)118.0

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy and spatial distribution of these orbitals are key indicators of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.com

For this compound, DFT calculations can determine the energies of the HOMO and LUMO. The HOMO is expected to be distributed over the electron-rich quinoxaline ring system and the methoxy groups, indicating the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be located over the quinoxaline core and the electron-withdrawing bromomethyl group, suggesting the probable sites for nucleophilic attack. youtube.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Table 2: Illustrative FMO Properties for a Quinoxaline Derivative (Note: This table is for illustrative purposes.)

ParameterEnergy (eV)Description
EHOMO-6.20Indicates electron-donating ability
ELUMO-1.85Indicates electron-accepting ability
Energy Gap (ΔE)4.35Relates to chemical reactivity and stability

A detailed analysis of the electronic structure provides insights into the charge distribution and reactivity of the molecule. Natural Bond Orbital (NBO) analysis can be performed to understand charge delocalization and intramolecular interactions. Furthermore, the calculation of the Molecular Electrostatic Potential (MEP) surface visually represents the charge distribution. The MEP map uses a color spectrum to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, the electronegative nitrogen and oxygen atoms are expected to be regions of negative potential, while the hydrogen atoms and the area around the bromine atom might exhibit positive potential, guiding interactions with other molecules.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the optical and photophysical properties of this compound, such as its UV-Visible absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. growingscience.com This approach calculates the energies of electronic transitions from the ground state to various excited states. The results can predict the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical predictions are invaluable for interpreting experimental spectra and understanding the electronic transitions involved, such as π→π* and n→π* transitions within the quinoxaline system. researchgate.net

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

While DFT is excellent for single molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of a molecule in a condensed phase, such as in a solvent or a crystal lattice. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. nih.gov For this compound, MD simulations can reveal how it interacts with solvent molecules, for instance, through hydrogen bonding or van der Waals forces. mdpi.com In a simulated crystal environment, these simulations can shed light on the packing forces and intermolecular interactions, such as π-π stacking between quinoxaline rings, that govern the crystal structure. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with their observed properties. researchgate.net In the context of this compound, a QSPR study would involve calculating a set of molecular descriptors (e.g., topological indices, quantum chemical parameters from DFT) for this compound and a series of related quinoxaline derivatives. These descriptors are then used to build a statistical model (e.g., using multiple linear regression) that can predict a specific property, such as solubility, melting point, or a measure of biological activity. While requiring a dataset of related compounds, QSPR can provide predictive insights and guide the design of new molecules with desired properties.

Theoretical Studies of Reaction Mechanisms and Pathways

Theoretical and computational investigations into the reaction mechanisms and pathways of this compound are essential for understanding its reactivity and predicting its behavior in various chemical transformations. Due to the limited availability of studies focusing specifically on this compound, insights are often drawn from computational analyses of analogous bromomethyl-substituted aromatic and heterocyclic systems. These studies typically employ quantum chemical methods, such as Density Functional Theory (DFT), to elucidate the electronic structures of reactants, transition states, and products, thereby providing a detailed picture of the reaction coordinates.

The primary reactive center of this compound is the benzylic carbon of the bromomethyl group. Reactions at this site are expected to proceed through mechanisms characteristic of benzylic halides, namely nucleophilic substitution (SN1 and SN2) and elimination pathways. The quinoxaline ring, with its electron-withdrawing nitrogen atoms and electron-donating dimethoxy groups, can influence the stability of intermediates and transition states, thereby affecting the preferred reaction pathway.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions at the benzylic carbon of this compound can occur via either an SN1 or SN2 mechanism. The preferred pathway is dependent on several factors, including the nature of the nucleophile, the solvent, and the electronic effects of the quinoxaline core.

SN2 Mechanism: In a bimolecular nucleophilic substitution (SN2) reaction, the nucleophile attacks the electrophilic benzylic carbon, leading to a concerted displacement of the bromide leaving group. Computational studies on similar benzylic systems can provide insights into the transition state geometry and activation energy of this process. The transition state for an SN2 reaction would involve a pentacoordinate carbon atom, with the nucleophile and the leaving group positioned on opposite sides.

SN1 Mechanism: An alternative pathway is the unimolecular nucleophilic substitution (SN1) mechanism, which proceeds through a two-step process involving the formation of a carbocation intermediate. The stability of this benzylic carbocation is a critical factor in determining the feasibility of the SN1 pathway. The quinoxaline ring can delocalize the positive charge, thereby stabilizing the carbocation. Theoretical calculations can be used to determine the energy of this carbocation intermediate and the activation barriers for its formation and subsequent reaction with a nucleophile.

The relative energies of the SN1 and SN2 pathways can be computationally modeled to predict which mechanism is more favorable under specific reaction conditions. For instance, polar protic solvents would be expected to favor the SN1 mechanism by stabilizing the carbocation intermediate.

Plausible Reaction Pathways Based on Analogous Systems

It is important to note that the presence of the dimethoxy and quinoxaline moieties will modulate the reactivity compared to simpler benzylic systems. The electron-donating methoxy groups and the electron-withdrawing quinoxaline ring will have competing effects on the stability of any carbocationic intermediates, making detailed computational studies on this specific molecule necessary for a precise understanding of its reaction mechanisms.

Applications and Future Research Trajectories of 6 Bromomethyl 2,3 Dimethoxy Quinoxaline in Materials Science and Synthetic Chemistry

Role as a Versatile Synthetic Intermediate for Complex Molecules

The strategic placement of a reactive bromomethyl group on the electron-rich benzene (B151609) ring of the quinoxaline (B1680401) core makes 6-bromomethyl-2,3-dimethoxy-quinoxaline an exceptionally valuable intermediate in organic synthesis. This functional group serves as a key anchor point for molecular elaboration, allowing for the construction of sophisticated chemical architectures.

Precursor for Novel Quinoxaline-Based Conjugated Systems

Quinoxaline-based conjugated polymers are at the forefront of research for organic photovoltaic applications due to their thermal stability and tunable electronic properties. researchgate.netrsc.orgresearchgate.net The development of such materials often relies on the ability to create extended π-conjugated systems, a role for which this compound is well-suited.

The bromomethyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions. This reactivity can be harnessed to link the quinoxaline unit to other aromatic or vinylic systems, thereby extending π-conjugation. For instance, a Wittig-type reaction can convert the bromomethyl group into a vinyl group, which can then participate in polymerization or cross-coupling reactions. symbiosisonlinepublishing.com A similar transformation of 6-methyl-2,3-diphenylquinoxaline (B3348229) to its bromomethyl derivative and subsequently to a phosphonium (B103445) salt has been demonstrated, enabling the synthesis of vinyl benzaldehyde-containing quinoxalines for photoluminescence applications. symbiosisonlinepublishing.com

Furthermore, the 2,3-dimethoxy groups act as electron-donating moieties that can modulate the electronic properties of the resulting conjugated system. nih.gov By influencing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, these groups help to fine-tune the material's band gap and absorption spectrum, which are critical parameters for applications in organic solar cells and as sensitizers in dye-sensitized solar cells (DSSCs). nih.govrsc.org

Building Block for Fused Heterocyclic Compounds

Fused heterocyclic compounds containing the quinoxaline moiety are of significant interest due to their diverse pharmacological activities and applications in materials science. nih.govmdpi.comnih.gov The synthesis of these complex, multi-ring systems often requires versatile starting materials that can undergo controlled cyclization reactions. This compound serves as an ideal building block for such transformations.

The reactive bromomethyl group can participate in intramolecular cyclization reactions to form a new ring fused to the quinoxaline core. By reacting with a nucleophile positioned elsewhere on the molecule or on a reaction partner, it can facilitate the construction of novel polycyclic architectures. nih.gov This synthetic strategy opens pathways to new classes of compounds that are otherwise difficult to access, potentially leading to the discovery of materials with unique photophysical or biological properties. nih.govresearchgate.net

Exploration in Organic Electronic Materials

The intrinsic electronic properties of the quinoxaline ring system make it a compelling candidate for use in a variety of organic electronic devices. researchgate.netresearchgate.net The ability to systematically modify the quinoxaline core allows for precise control over charge transport and luminescent properties, making derivatives like this compound highly relevant for future research. nih.govd-nb.info

Electron Transport Layer Components in Advanced Devices

A key challenge in organic electronics is the development of efficient electron-transporting materials (ETMs). Quinoxaline derivatives are excellent candidates for this role due to their high electron affinity and good thermal stability. researchgate.netsymbiosisonlinepublishing.combeilstein-journals.org The electron-deficient pyrazine (B50134) ring in the quinoxaline structure facilitates the acceptance and transport of electrons.

The this compound molecule can be leveraged to create bespoke ETMs. The bromomethyl handle allows for the covalent attachment of the quinoxaline unit into a polymer backbone or onto a surface, which can enhance the morphological stability and performance of the electron transport layer in devices like organic solar cells and perovskite solar cells. nih.govrsc.org

Potential in Organic Light-Emitting Diodes (OLEDs)

Quinoxaline derivatives are widely utilized in the fabrication of highly efficient OLEDs, where they can function as electron transport materials, host materials, or fluorescent emitters. d-nb.infobeilstein-journals.orgresearchgate.net Their derivatives are known to be promising for developing emitters that utilize thermally activated delayed fluorescence (TADF), a mechanism that can lead to near-100% internal quantum efficiency in OLEDs. beilstein-journals.org

Application in Organic Field-Effect Transistors (OFETs) as n-type Semiconductors

While p-type organic semiconductors are relatively common, the development of stable and high-performance n-type semiconductors remains a critical goal for realizing complementary logic circuits. nih.gov The electron-accepting nature of the quinoxaline core makes its derivatives prime candidates for n-type materials in OFETs. nih.govfrontiersin.org

The structure of this compound is conducive to creating advanced n-type semiconductors. The electron-deficient quinoxaline unit forms the basis for electron transport. The bromomethyl group offers a reactive site for synthesizing larger, more complex molecules or polymers with enhanced intermolecular interactions and potentially higher electron mobility. researchgate.net By carefully designing the final molecular structure through reactions at the bromomethyl site, it is possible to optimize molecular packing and orbital overlap, which are crucial for efficient charge transport in OFETs. nih.govnih.gov

Integration in Dye-Sensitized Solar Cells (DSSCs)

No research studies detailing the integration or performance of this compound as a sensitizer (B1316253) or component in DSSCs were identified. Research in this area is focused on other quinoxaline derivatives, which are often functionalized with donor and acceptor groups to optimize their photophysical and electrochemical properties for solar cell applications.

Development for Organic Photovoltaic Cells

Specific development or investigation of this compound for use in organic photovoltaic cells has not been reported in the available scientific literature. The field generally explores quinoxaline-based polymers and small molecules with different substituents to enhance power conversion efficiencies, but this specific compound is not mentioned.

Advancements in Other Material Science and Chemical Applications

Development of Specialized Catalysts

No literature was found that describes the use of this compound as a specialized catalyst.

Investigation in Chemical Sensing Platforms

There are no available studies on the investigation of this compound for use in chemical sensing platforms.

Studies in Corrosion Inhibition Mechanisms and Performance

While various quinoxaline derivatives have been studied as effective corrosion inhibitors for metals in acidic environments, no specific performance data or mechanistic studies for this compound have been published.

Challenges and Future Directions in Research on 6 Bromomethyl 2,3 Dimethoxy Quinoxaline

Advancing Computational Modeling for Rational Design and Property Prediction

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of novel quinoxaline (B1680401) derivatives and the prediction of their properties before undertaking costly and time-consuming synthesis. nih.govnih.gov In silico techniques are pivotal in navigating the vast chemical space to identify promising candidates with desired biological activities or material characteristics.

Key computational approaches include Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, Molecular Dynamics (MD) simulations, and ADMET prediction. nih.govnih.govresearchgate.net QSAR models establish a mathematical correlation between the chemical structure of quinoxaline derivatives and their biological activity, helping to identify key molecular features that govern their function. nih.govabjournals.orgnih.gov Molecular docking predicts the preferred orientation and binding affinity of a derivative within the active site of a biological target, such as an enzyme or receptor, offering insights into its potential mechanism of action. nih.govresearchgate.net MD simulations can then be used to assess the stability of these ligand-protein complexes over time. researchgate.net Finally, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is used to computationally predict the pharmacokinetic and safety properties of a molecule, which is crucial for identifying candidates with favorable drug-like characteristics. ekb.eg

Future advancements in this area will likely involve the integration of artificial intelligence and machine learning algorithms to build more accurate and predictive models. These advanced computational tools can accelerate the discovery process, reduce the reliance on extensive experimental screening, and facilitate the design of 6-Bromomethyl-2,3-dimethoxy-quinoxaline derivatives with optimized potency, selectivity, and safety profiles.

Computational TechniqueApplication for Quinoxaline DerivativesKey Insights Provided
Quantitative Structure-Activity Relationship (QSAR)Predicting anticancer, anti-inflammatory, or antimicrobial activity. nih.govabjournals.orgdovepress.comIdentifies key structural fragments and physicochemical properties that correlate with biological activity.
Molecular DockingVisualizing binding interactions with protein targets (e.g., VEGFR-2, p38α MAPK). nih.govresearchgate.netElucidates binding modes, predicts binding affinity, and helps explain the mechanism of action.
Molecular Dynamics (MD) SimulationsAssessing the stability of a quinoxaline derivative within a protein's binding pocket. researchgate.netConfirms the stability of predicted binding poses and analyzes conformational changes over time.
ADMET PredictionEvaluating drug-likeness, pharmacokinetic properties, and potential toxicity. nih.govekb.egFilters out compounds with poor predicted oral bioavailability, metabolic instability, or high toxicity early in the design phase.

Expanding the Scope of Chemical Transformations and Derivatization

The synthetic utility of this compound lies in the high reactivity of its bromomethyl group. This functional group serves as an excellent electrophilic site, making it highly susceptible to nucleophilic substitution reactions. mdpi.com This reactivity allows for the straightforward introduction of a wide array of functional groups and molecular scaffolds, enabling the creation of diverse chemical libraries for screening.

A clear example of this is the reaction of this compound with various benzenethiol (B1682325) or pyridine-2-thiol (B7724439) derivatives. mdpi.com In the presence of a mild base like cesium carbonate, the reaction proceeds efficiently to yield a series of 6-[(het)arylthiomethyl]quinoxalines, which have demonstrated potent antiviral activity. mdpi.com The versatility of this reaction is significant, as a wide range of sulfur, oxygen, and nitrogen-based nucleophiles can be employed. This includes, but is not limited to, alcohols, phenols, primary and secondary amines (such as morpholine (B109124) and piperidine), and thiols. aun.edu.eg Future research should focus on exploring the full extent of these transformations, including reactions with more complex nucleophiles to build novel heterocyclic systems or to conjugate the quinoxaline core to other biologically active molecules, peptides, or polymers.

Discovery of Novel Applications in Emerging Technologies

While quinoxaline derivatives are well-established in pharmacology, their unique electronic properties make them highly attractive candidates for applications in materials science and emerging technologies. researchgate.netbohrium.com The electron-deficient nature of the quinoxaline ring system allows it to function as an excellent electron acceptor or as a component in electron-transporting materials. researchgate.netbohrium.com

This has led to their investigation and use in a variety of organic electronic devices:

Organic Light-Emitting Diodes (OLEDs): Quinoxaline-based materials are used as emitters or electron-transport layers in OLEDs. bohrium.comqmul.ac.uk

Organic Solar Cells (OSCs): They can function as non-fullerene acceptors in the active layer of OSCs. qmul.ac.uk

Organic Field-Effect Transistors (OFETs): Polymers incorporating quinoxaline units have been synthesized and shown to have promising semiconductor properties for use in OFETs. frontiersin.org A novel polymer, PQ1, demonstrated p-type semiconductor behavior with good air stability and a high hole mobility. frontiersin.org

Sensors: The chromophoric and fluorescent properties of certain quinoxaline derivatives enable their use as sensors for detecting metal ions, pH changes, or even explosives. researchgate.net

Porous Materials: Recently, quinoxaline has been used as a building block to create the first quinoxaline-based Covalent Organic Framework (COF). acs.org These highly ordered, nanoporous materials can be chemically modified after synthesis and have been fabricated into membranes for performing highly selective molecular separations. acs.org

Future research will continue to explore the potential of this compound as a precursor for these advanced materials. Its ability to be readily functionalized allows for the fine-tuning of electronic properties, solubility, and solid-state packing, which are critical for optimizing performance in electronic devices and functional materials.

Development of More Sustainable Synthetic Strategies

In line with the global push for green chemistry, a significant challenge and opportunity in quinoxaline research is the development of more sustainable and environmentally benign synthetic methods. ekb.egtandfonline.com Traditional synthesis often relies on volatile and toxic organic solvents, corrosive reagents, and energy-intensive processes, leading to considerable environmental impact. ijirt.org

The future of quinoxaline synthesis lies in the adoption of green chemistry principles. This involves several key strategies that are currently being explored:

Green Solvents: Replacing hazardous solvents with environmentally friendly alternatives like water, ethanol (B145695), or ionic liquids is a primary goal. ijirt.orgnih.gov In some cases, reactions can be performed under solvent-free conditions. nih.gov

Alternative Catalysts: There is a move away from conventional acid catalysts towards more sustainable options. These include reusable heterogeneous catalysts, solid acid catalysts like TiO2-Pr-SO3H, and various nanocatalysts that offer high efficiency and can be easily recovered and reused. benthamdirect.comnih.gov Biocatalysts, such as L-arabinose, are also emerging as novel, eco-friendly options. tandfonline.com

By focusing on these sustainable strategies, researchers can minimize the environmental footprint of quinoxaline synthesis, reduce costs, and improve safety, making these valuable compounds more accessible for both research and industrial application.

Aspect of SynthesisTraditional MethodsSustainable (Green) Strategies
SolventsHazardous/volatile organic solvents (e.g., dichloromethane, acetonitrile). ijirt.orgWater, ethanol, ionic liquids, or solvent-free conditions. ijirt.orgekb.egnih.gov
CatalystsStrong acids or bases (often corrosive and non-reusable). ijirt.orgReusable nanocatalysts, solid acids, biocatalysts (e.g., L-arabinose), organocatalysts. nih.govtandfonline.combenthamdirect.com
Energy SourceConventional heating (reflux), often for long durations. udayton.eduMicrowave irradiation, ultrasonic waves, visible light (photocatalysis). ijirt.orgnih.gov
Reaction TimeOften several hours to over a day. udayton.eduTypically reduced to minutes. udayton.edu
Byproducts/WasteSignificant generation of chemical waste. ijirt.orgMinimized waste (high atom economy), with benign byproducts like water. ekb.eg

Q & A

Q. What strategies mitigate decomposition of this compound during storage?

  • Methodological Answer : Store under inert gas (Ar) at −20°C in amber vials to prevent photodegradation. Add stabilizers like BHT (0.1% w/w) to inhibit radical-mediated decomposition. Regular HPLC purity checks (C18 column, acetonitrile/water gradient) monitor degradation products .

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